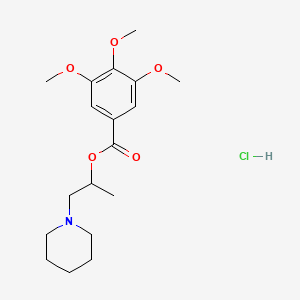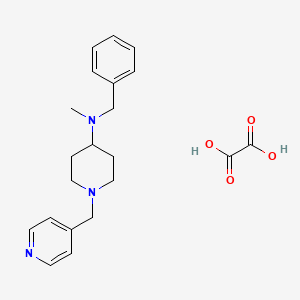
N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Overview
Description
N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as PD173074, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. PD173074 has been extensively studied due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine acts as a competitive inhibitor of the ATP binding site on FGFRs, preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to be highly selective for FGFRs, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has several advantages for use in lab experiments. It is a highly selective inhibitor of FGFRs, with minimal activity against other receptor tyrosine kinases. It has also been extensively studied, with a large body of preclinical data available. However, there are also limitations to the use of this compound in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, it may not be effective in tumors that have developed resistance to FGFR inhibitors.
Future Directions
There are several potential future directions for the study of N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective FGFR inhibitors. Finally, the use of this compound in clinical trials for the treatment of various types of cancer is an important future direction.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in cancer treatment. FGFRs are a family of receptor tyrosine kinases that play a key role in cell growth and differentiation. Aberrant activation of FGFRs has been implicated in the development and progression of various types of cancer, including breast, lung, prostate, and bladder cancer. This compound has been shown to inhibit FGFR signaling and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O3/c1-9-13(22(23)24)14(19-12-3-2-10(16)8-11(12)17)20-15(18-9)21-4-6-25-7-5-21/h2-3,8H,4-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAQZMZRZCFCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968438.png)
![2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B3968450.png)

![4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968457.png)
![1-acetyl-17-[4-chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968461.png)
![(3S*,4S*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B3968475.png)
![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![1-(hydroxymethyl)-7-methyl-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968495.png)
![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968508.png)

![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)
